4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol
Overview
Description
4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,3,5-triazin-2-amine with formaldehyde and a methylating agent. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds.
Scientific Research Applications
4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth. The compound’s ability to interact with nucleic acids and proteins also contributes to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine
- 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it exhibits distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-methyl-4-(methylamino)-1H-1,3,5-triazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-3-7-4(6-2)9-5(10)8-3/h1-2H3,(H2,6,7,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBYIKCVMXJHEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=O)N1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021508 | |
Record name | 4-Methyl-6-(methylamino)-1,3,5-triazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879554-45-7 | |
Record name | 4-Methyl-6-(methylamino)-1,3,5-triazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-6-(methylamino)-1,3,5-triazin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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